3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoicacid
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Overview
Description
3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O4 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl, methyl, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a trifluoromethyl group.
Esterification: Introduction of the methoxycarbonyl group.
Methylation: Addition of the methyl group to the benzene ring.
Each step requires specific reaction conditions, such as the use of acids, bases, and catalysts, as well as controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale operations, ensuring safety and cost-effectiveness, and implementing purification techniques such as crystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of the functional groups.
Uniqueness
3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxycarbonyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methoxycarbonyl-4-methyl-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-5-7(10(17)18-2)3-6(9(15)16)4-8(5)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICRZGJDYXWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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